molecular formula C15H13FO4 B6365464 4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid, 95% CAS No. 1262006-48-3

4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6365464
CAS RN: 1262006-48-3
M. Wt: 276.26 g/mol
InChI Key: QCOIHKGJTSYEPP-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid (4-DFPFBA) is a compound that has been studied extensively for its various applications in the scientific research field. It has been used in the synthesis of various compounds, for its ability to act as a catalyst in various chemical reactions, and for its biochemical and physiological effects.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid, 95% has been used in various scientific research applications, such as the synthesis of compounds for drug discovery, the study of enzyme-substrate interactions, and the study of the effects of small molecules on protein interactions. It has also been used in the study of the effects of small molecules on cell signaling pathways, as well as in the study of the effects of small molecules on gene expression.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid, 95% is not fully understood. However, it has been proposed that the compound may act as an inhibitor of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. It has also been suggested that the compound may act as an inhibitor of enzymes involved in the metabolism of lipids, such as lipoprotein lipase and phospholipase A2.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid, 95% have been studied extensively. It has been shown to inhibit the synthesis of fatty acids and lipids, as well as to reduce the levels of triglycerides and cholesterol in the blood. It has also been shown to reduce the levels of inflammatory markers, such as C-reactive protein and interleukin-6.

Advantages and Limitations for Lab Experiments

The use of 4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized. It is also a relatively non-toxic compound, making it safe for use in laboratory experiments. However, it is important to note that 4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid, 95% is not soluble in water, making it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid, 95%. One potential direction is to further investigate its mechanism of action, in order to better understand how it affects biochemical and physiological processes. Another potential direction is to explore the use of 4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid, 95% in the development of new drugs or therapies. Additionally, further research could be conducted to explore the potential use of 4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid, 95% in the diagnosis and treatment of various diseases. Finally, further research could be conducted to explore the potential use of 4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid, 95% in the development of new materials or technologies.

Synthesis Methods

4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid, 95% is synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzoic acid and 2,4-dimethoxyphenylhydrazine in the presence of acetic acid, which yields 4-(2,4-dimethoxyphenyl)-3-fluorobenzoic acid. The second step involves the conversion of the acid to the anhydride with p-toluenesulfonic acid, which yields the desired 4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid, 95%.

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-6-12(14(8-10)20-2)11-5-3-9(15(17)18)7-13(11)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOIHKGJTSYEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681421
Record name 2-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethoxyphenyl)-3-fluorobenzoic acid

CAS RN

1262006-48-3
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-2′,4′-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262006-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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